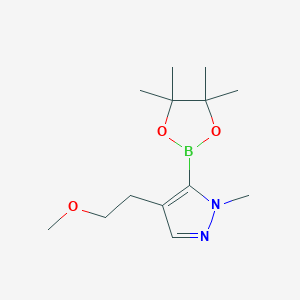
2-Chloro-3-iodopyridine-4-carboxylic acid
Descripción general
Descripción
“2-Chloro-3-iodopyridine-4-carboxylic acid” is a halogenated pyridine derivative. It has a molecular weight of 283.45 . The IUPAC name for this compound is 2-chloro-3-iodoisonicotinic acid .
Molecular Structure Analysis
The molecular structure of “2-Chloro-3-iodopyridine-4-carboxylic acid” can be represented by the InChI code1S/C6H3ClINO2/c7-5-4(8)3(6(10)11)1-2-9-5/h1-2H,(H,10,11) . This indicates that the molecule consists of a pyridine ring with chlorine and iodine substituents at the 2nd and 3rd positions, respectively, and a carboxylic acid group at the 4th position. Physical And Chemical Properties Analysis
The compound “2-Chloro-3-iodopyridine-4-carboxylic acid” is a solid .Aplicaciones Científicas De Investigación
Chemical Synthesis and Molecular Structures
2-Chloro-3-iodopyridine-4-carboxylic acid has been utilized as a precursor in various chemical syntheses, showcasing its versatility in organic chemistry. For instance, it played a key role in the regiochemical flexibility study, wherein trihalopyridinecarboxylic acids were formed. These compounds, previously unknown, have been deemed valuable new building blocks for pharmaceutical research (Bobbio & Schlosser, 2001). The compound has also been integral in studies involving crystal engineering, where it helped in forming molecular tapes mediated via strong hydrogen bonds and weak interactions in the formation of complexes (Saha, Nangia, & Jaskólski, 2005).
Catalytic and Synthesis Processes
Research has demonstrated the catalytic aminocarbonylation of nitrogen-containing iodo-heteroaromatics, including 2-chloro-3-iodopyridine-4-carboxylic acid, leading to the synthesis of N-substituted nicotinamide and related compounds of potential biological importance (Takács, Jakab, Petz, & Kollár, 2007). The compound has also been used in transition-metal-free chlorocyclization processes to access chloro-substituted imidazo[1,2-α]pyridines (Xiao et al., 2015).
Material Synthesis and Modification
This compound has been pivotal in the creation of structural manifolds from a common precursor. Its role in the basicity gradient-driven isomerization of halopyridines has led to a variety of pyridinecarboxylic acids and iodopyridines, opening pathways to new materials and chemical structures (Schlosser & Bobbio, 2002). The iterative and regioselective cross-couplings of chloro-diiodopyridine, derived from this compound, have been used to access triheteroarylpyridine scaffolds, contributing significantly to the field of synthetic chemistry (Daykin et al., 2010).
Safety And Hazards
Propiedades
IUPAC Name |
2-chloro-3-iodopyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClINO2/c7-5-4(8)3(6(10)11)1-2-9-5/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQJOBJJNDWGCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)O)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-iodopyridine-4-carboxylic acid | |
CAS RN |
1423027-39-7 | |
| Record name | 2-chloro-3-iodopyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-Chloro-N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]pyrimidin-4-amine](/img/structure/B1433070.png)


![1-[2-(2,4-Dimethylphenyl)sulfonylphenyl]piperazine](/img/structure/B1433075.png)



